molecular formula C25H29BrN2O3 B12051504 N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12051504
M. Wt: 485.4 g/mol
InChI Key: SPDWEYWSHBWDAI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a nonyl chain, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. For instance, automated radiosynthesis methods have been developed for similar compounds, utilizing Sep-Pak purification and high-yield radiochemical steps . These methods are designed to streamline the synthesis process and minimize the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the carbonyl group may produce a quinoline alcohol.

Scientific Research Applications

N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit enzymes by binding to their active sites . The bromophenyl group may enhance binding affinity through halogen bonding, while the quinoline core can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nonyl chain and the hydroxy group distinguishes it from other quinoline derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C25H29BrN2O3

Molecular Weight

485.4 g/mol

IUPAC Name

N-(3-bromophenyl)-4-hydroxy-1-nonyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C25H29BrN2O3/c1-2-3-4-5-6-7-10-16-28-21-15-9-8-14-20(21)23(29)22(25(28)31)24(30)27-19-13-11-12-18(26)17-19/h8-9,11-15,17,29H,2-7,10,16H2,1H3,(H,27,30)

InChI Key

SPDWEYWSHBWDAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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